methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core fused with a phenyl group at position 1 and a methyl substituent at position 2. The acetamido linkage connects the pyridazinone moiety to a methyl benzoate ester, imparting distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(29)26(25-14)13-19(28)24-16-10-8-15(9-11-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUENNGQXIKTOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate generally involves the following steps:
Formation of the pyrazolo-pyridazinone core through the cyclization of appropriate starting materials.
Coupling of this core with a benzoate derivative.
Final modifications to attach the acetamido group and methylation.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using high-efficiency catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods may vary, but they generally involve robust batch or continuous flow processes tailored for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the pyrazolo-pyridazinone core, forming various oxidized derivatives.
Reduction: : Reduction reactions can target the keto group within the structure, yielding corresponding alcohols.
Substitution: : The phenyl and benzoate groups can participate in substitution reactions, allowing for modifications of the compound’s electronic and steric properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic or nucleophilic reagents for substitution reactions.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with hydroxyl functionalities.
Substituted compounds with variations in the phenyl or benzoate groups.
Scientific Research Applications
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate has garnered attention for its potential therapeutic applications:
Anticancer Properties
Research indicates that compounds in this class may inhibit specific enzymes involved in cell signaling pathways related to cancer proliferation. For instance, studies have shown that similar pyrazolopyridazine derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties. This inhibition can disrupt critical cellular processes, leading to enhanced therapeutic effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and found promising results that warrant further exploration in drug development.
- Mechanistic Studies : Research utilizing molecular docking simulations has provided insights into the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism by which methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the biological pathways, leading to the observed effects. The detailed pathways often involve binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate with structurally related pyrazolo-fused heterocycles, emphasizing core structural differences, substituent effects, and functional groups:
Key Observations:
Core Heterocycle Variations: The target compound’s pyridazinone core (two adjacent nitrogen atoms in the six-membered ring) contrasts with pyrimidinone (e.g., ) or pyridinone (e.g., ) cores, which have different nitrogen arrangements. Pyrazolo[1,5-a]pyrazine derivatives () feature a fused pyrazine ring, enhancing aromaticity but reducing polarity compared to pyridazinone .
Halogenated aryl groups (e.g., 4-chlorophenyl in ) may enhance metabolic stability but reduce solubility relative to the target’s non-halogenated phenyl group .
Functional Group Impact :
- The acetamido linker in the target compound provides conformational flexibility and hydrogen-bonding capacity, unlike the rigid thioether or fluorinated piperazine groups in comparators .
Research Findings and Implications
- Bioactivity: Pyrazolo-pyridazinones are often investigated as kinase inhibitors or anti-inflammatory agents due to their ability to mimic purine scaffolds. The benzoate ester may modulate bioavailability compared to thioether or halogenated derivatives .
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to and , involving condensation of pyrazolo precursors with activated esters or acyl chlorides .
Biological Activity
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes existing research findings related to its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties. The structural components include:
- Methyl group : Enhances lipophilicity and possibly bioavailability.
- Acetamido group : May contribute to binding affinity with biological targets.
- Benzoate moiety : Often associated with enhanced pharmacological activity.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer properties, particularly through its action on fibroblast growth factor receptors (FGFRs). FGFRs are critical in cell proliferation and differentiation, making them prime targets in cancer therapy.
-
Inhibition of FGFR :
- The compound demonstrated significant inhibitory activity against FGFR1, with an IC50 value of 114.5 nmol/L. This inhibition led to a marked reduction in cancer cell proliferation across various lines, including those resistant to conventional therapies .
- In vivo studies using xenograft models showed an impressive tumor growth inhibition (TGI = 91.6% at 50 mg/kg) indicating strong antitumor efficacy .
-
Mechanisms of Action :
- The compound's mechanism involves the suppression of the FGFR signaling pathway, as evidenced by immunoblot analyses revealing decreased phosphorylation levels in treated cells .
- Molecular docking studies suggest that the pyrazolo[3,4-d]pyridazine scaffold effectively binds to the ATP-binding site of FGFR, forming crucial hydrogen bonds that stabilize the interaction .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 | Induction of apoptosis and cell cycle arrest |
| HCT116 | 7.60 | Inhibition of EGFR and CDK2 |
| HepG2 | Not specified | Upregulation of pro-apoptotic markers (Bax, p53) |
These findings indicate that the compound not only exhibits potent cytotoxicity but also shows selectivity towards specific cancer types, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Pyridazine Core : The presence of the pyrazolo[3,4-d]pyridazine framework is essential for maintaining inhibitory activity against FGFRs.
- Substituent Variations : Modifications on the phenyl and acetamido groups can significantly affect potency and selectivity. For instance, introducing different substituents on the phenyl ring has been shown to alter binding affinity and cytotoxicity profiles .
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound:
- Xenograft Model Study :
- Nanoparticle Formulations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate?
- The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : To introduce the acetamido group at the 4-position of the benzoate moiety.
- Coupling reactions : Pyrazolo-pyridazinone cores are often synthesized via cyclocondensation of hydrazine derivatives with diketones or keto-esters .
- Solvent and catalyst optimization : Dimethylformamide (DMF) or dichloromethane (DCM) with catalysts like Pd/C for hydrogenation steps .
- Key parameters: Reaction temperatures (60–100°C), inert atmospheres (N₂/Ar), and purification via column chromatography. Yields range from 68–83% in analogous compounds .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–175 ppm) .
- HPLC : To assess purity (>95% required for pharmacological studies) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weights .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify targets .
- Cell viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀ values typically 1–50 µM for related pyrazolo-pyridazines) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., fluorophenyl or chlorophenyl substitutions) to identify critical functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Assess solubility (logP ~2.5–3.5), metabolic stability (CYP450 assays), and plasma protein binding .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Dose-response studies : Adjust dosing regimens (e.g., QD vs. BID) to align efficacy with toxicity thresholds .
Q. What strategies are effective for enhancing selectivity toward specific biological targets?
- Molecular docking simulations : Identify binding poses in target proteins (e.g., EGFR, PARP) and optimize substituents (e.g., methyl vs. trifluoromethyl groups) .
- Isosteric replacements : Replace the benzoate ester with a carboxylic acid to modulate polarity and target engagement .
- Proteomics : Use pull-down assays or thermal shift assays to confirm target binding .
Q. How can researchers address discrepancies in reported reaction yields during scale-up?
- Process optimization :
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hrs to 30 mins) and improves yields by 10–15% .
- Flow chemistry : Minimizes side reactions (e.g., hydrolysis of the methyl ester) .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., de-esterified derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
